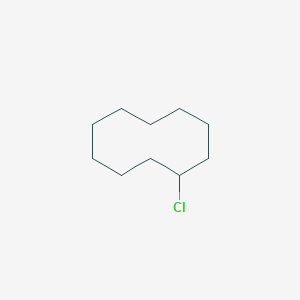
Chlorocyclodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorocyclodecane is an organic compound with the chemical formula C₁₀H₁₉Cl . It is a chlorinated derivative of cyclodecane, a cycloalkane with a ten-membered carbon ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorocyclodecane can be synthesized through the chlorination of cyclodecane. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where cyclodecane is continuously fed and exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Chlorocyclodecane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Reduction Reactions: The compound can be reduced to cyclodecane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: this compound can be oxidized to form cyclodecanone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.
Major Products:
Substitution: Formation of cyclodecanol or cyclodecylamine.
Reduction: Formation of cyclodecane.
Oxidation: Formation of cyclodecanone or other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chlorocyclodecane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Employed in studies involving membrane permeability and interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of chlorocyclodecane involves its interaction with various molecular targets. In chemical reactions, the chlorine atom in this compound acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Chlorocyclodecane can be compared with other chlorinated cycloalkanes such as:
- Chlorocyclopentane (C₅H₉Cl)
- Chlorocyclohexane (C₆H₁₁Cl)
- Chlorocyclooctane (C₈H₁₅Cl)
Uniqueness: this compound is unique due to its larger ring size, which imparts different chemical and physical properties compared to smaller chlorinated cycloalkanes. Its ten-membered ring structure provides more flexibility and a different reactivity profile, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
7541-62-0 |
|---|---|
Molekularformel |
C10H19Cl |
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
chlorocyclodecane |
InChI |
InChI=1S/C10H19Cl/c11-10-8-6-4-2-1-3-5-7-9-10/h10H,1-9H2 |
InChI-Schlüssel |
BQFFCBZWAKSYCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(CCCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


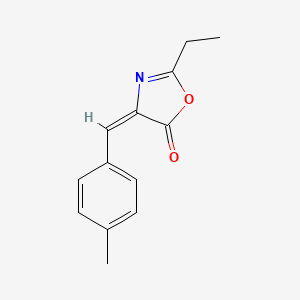
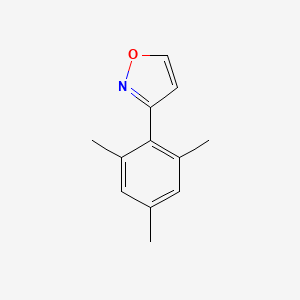
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)


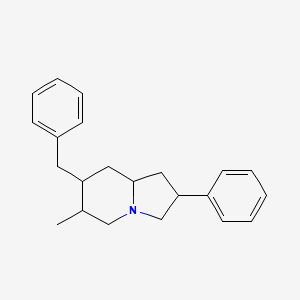
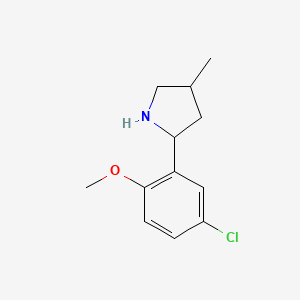
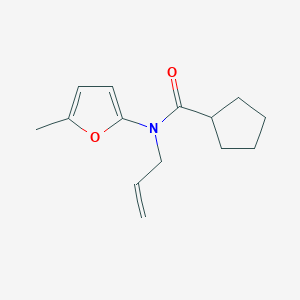
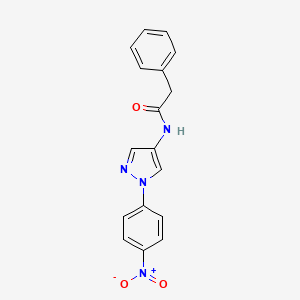
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
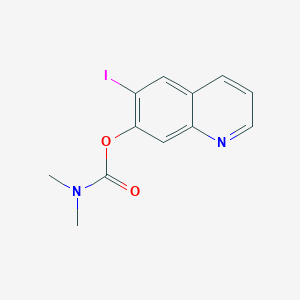
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
